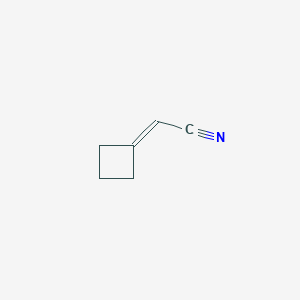

Cyclobutylideneacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylideneacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-5-4-6-2-1-3-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZXIZFUVMXDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543020 | |

| Record name | Cyclobutylideneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27784-69-6 | |

| Record name | Cyclobutylideneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutylideneacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Cyclobutylideneacetonitrile

Established Synthetic Routes

Established methods for synthesizing cyclobutylideneacetonitrile rely on well-known organic reactions that are dependable for creating the target molecular structure. These include condensation reactions with phosphonate (B1237965) esters, Knoevenagel condensations, and cyclization reactions involving nitrile anions.

Condensation Reactions with Phosphonate Esters

A primary and highly effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgtcichemicals.com This reaction involves the condensation of a stabilized phosphonate carbanion with a ketone, in this case, cyclobutanone (B123998). The phosphonate carbanion is generated by treating a phosphonate ester, such as diethyl cyanomethylphosphonate, with a base. alfa-chemistry.comorganic-chemistry.org

The HWE reaction is a modification of the Wittig reaction and offers several advantages. wikipedia.orgalfa-chemistry.com The phosphonate-stabilized carbanions used are generally more nucleophilic than the corresponding phosphonium (B103445) ylides in the Wittig reaction. wikipedia.org A significant benefit of the HWE reaction is the easy removal of the dialkylphosphate byproduct through aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com This reaction typically favors the formation of the (E)-alkene isomer, which in the case of this compound is the desired product. wikipedia.orgnrochemistry.com

The general mechanism begins with the deprotonation of the phosphonate ester to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclobutanone. wikipedia.org The subsequent elimination of a dialkylphosphate salt from the resulting intermediate yields the final product, this compound. wikipedia.org

Table 1: Key Reagents and Conditions for Horner-Wadsworth-Emmons Synthesis of this compound

| Reagent/Condition | Role |

| Cyclobutanone | Carbonyl substrate |

| Diethyl cyanomethylphosphonate | Source of the phosphonate-stabilized carbanion |

| Base (e.g., NaH, NaOMe) | Deprotonates the phosphonate ester |

| Solvent (e.g., DME, THF) | Reaction medium |

Knoevenagel Reaction Approaches

The Knoevenagel condensation provides another robust pathway to this compound. sigmaaldrich.comwikipedia.org This reaction is a type of aldol (B89426) condensation that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgpearson.com For the synthesis of this compound, the active methylene compound is typically cyanoacetic acid or one of its esters, and the ketone is cyclobutanone. wikipedia.org

The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst, often a primary or secondary amine like piperidine. sigmaaldrich.compearson.com The resulting carbanion then attacks the carbonyl carbon of cyclobutanone. pearson.com This is followed by a dehydration step, which leads to the formation of the carbon-carbon double bond, yielding this compound. sigmaaldrich.com The reaction is driven by the formation of a conjugated system. wikipedia.org Recent advancements have explored more environmentally friendly conditions, such as using binary mixtures of ethanol (B145695) and water as the solvent or even solvent-free conditions. scielo.brrsc.org

Table 2: Components in the Knoevenagel Condensation for this compound

| Component | Function |

| Cyclobutanone | Ketone reactant |

| Cyanoacetic acid/ester | Active methylene compound |

| Weak Base (e.g., Piperidine) | Catalyst for carbanion formation |

| Solvent (optional) | Reaction medium |

Nitrile Anion Cyclizations

Intramolecular cyclization reactions involving nitrile anions represent a distinct strategy for constructing cyclobutane (B1203170) rings. thieme-connect.de While not a direct synthesis of this compound itself, this methodology is crucial for creating substituted cyclobutane structures that can be precursors. Nitrile anion cyclizations are particularly useful for forming strained ring systems. thieme-connect.de

These reactions typically involve the deprotonation of an alkylnitrile at the α-position using a strong base, such as an alkali metal amide or an organolithium reagent, to form a nitrile anion. wikipedia.orgbeilstein-journals.org This highly nucleophilic species can then undergo an intramolecular substitution or addition reaction to form a cyclic compound. thieme-connect.de The high thermal stability of nitrile anions allows for these cyclizations to occur even when forming sterically hindered or strained rings like cyclobutanes. thieme-connect.de For instance, the base-induced cyclization of a 5,6-epoxyheptanenitrile can yield a substituted cyclobutanecarbonitrile. thieme-connect.de

Alternative and Emerging Synthetic Strategies

Beyond the well-established routes, research into alternative and more sustainable synthetic methods is ongoing. These include metal-promoted reactions and the application of enzymatic processes.

Metal-Promoted Additions

Metal-promoted or catalyzed reactions offer alternative pathways for the synthesis of nitriles and related structures. For instance, metal-mediated conjugate addition reactions to α,β-unsaturated nitriles can be employed. thieme-connect.de While not a direct synthesis of this compound, these methods are relevant for modifying related structures. Organocuprates and organozinc reagents, sometimes in the presence of Lewis acids, can facilitate the addition of alkyl groups to alkenenitriles. thieme-connect.de

Furthermore, transition metal catalysis is being explored for various nitrile syntheses. beilstein-journals.org For example, copper-promoted reactions have been shown to enable the transfer of a nitrogen atom to aldehydes to form nitriles. organic-chemistry.org Metal-catalyzed cyclocarbonylation reactions are also powerful tools for constructing cyclic systems, although their direct application to this compound is not prominently documented. mdpi.com

Enzymatic Synthesis Considerations for Related Compounds

The field of biocatalysis offers promising, environmentally benign alternatives to traditional chemical synthesis for nitrile production. nih.govcas.cz Enzymes can operate under mild conditions, such as room temperature and atmospheric pressure, in aqueous environments, which reduces energy consumption and the use of toxic reagents like cyanide. uva.nltugraz.at

One notable class of enzymes is aldoxime dehydratases, which can convert aldoximes into nitriles. nih.govcas.cz A two-enzyme cascade has been developed where a carboxylate reductase first converts a carboxylic acid to an aldehyde, which is then transformed into a stable oxime. tugraz.at In the final step, an aldoxime dehydratase removes water to produce the nitrile. tugraz.at Another enzyme, galactose oxidase, has been discovered to have a promiscuous ability to directly convert alcohols into nitriles in a one-pot reaction. uva.nl While these methods have not been specifically reported for this compound, they demonstrate the potential for developing enzymatic routes for its synthesis or the synthesis of its precursors, especially for fragrance and pharmaceutical applications where green chemistry is highly valued. nih.govtugraz.at

Precursor Compounds and their Derivations

Cyclobutanone is a fundamental building block, or synthon, in the synthesis of this compound. thieme-connect.de It serves as the electrophilic component in several condensation reactions. One common method involves the reaction of cyclobutanone with a nucleophilic acetonitrile (B52724) equivalent.

A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds. chemie-brunschwig.chyoutube.com In this context, cyclobutanone is reacted with a stabilized phosphonate ylide, typically derived from diethyl (cyanomethyl)phosphonate. thieme-connect.degoogle.com The reaction is generally carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or monoglyme, and in the presence of a strong base. thieme-connect.degoogle.com

The choice of base is critical for the deprotonation of the phosphonate ester to generate the reactive carbanion. Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). thieme-connect.degoogle.com The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon of cyclobutanone, forming a betaine (B1666868) intermediate which then eliminates a phosphate (B84403) ester to yield the desired this compound. youtube.com

A typical procedure involves adding diethyl (cyanomethyl)phosphonate to a suspension of sodium hydride in an anhydrous solvent at a reduced temperature, followed by the addition of cyclobutanone. thieme-connect.de The reaction mixture is then stirred, often with warming to room temperature, to drive the reaction to completion. google.comgoogle.com Workup procedures typically involve quenching the reaction with water and extracting the product with an organic solvent. google.comgoogle.com

Another reported method for the preparation of this compound from cyclobutanone involves a reaction with hydrogen cyanide (HCN). chembk.com However, this method requires careful handling due to the high toxicity of hydrogen cyanide and necessitates an inert, anhydrous environment. chembk.com

Table 1: Reaction Conditions for the Synthesis of this compound from Cyclobutanone

| Reagent | Base | Solvent | Temperature | Yield | Reference |

| Diethyl (cyanomethyl)phosphonate | Sodium Hydride (NaH) | Monoglyme | 5-7°C to room temperature | 63% | thieme-connect.de |

| Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | 0°C to room temperature | 76.25% | google.comgoogle.com |

Diethyl (cyanomethyl)phosphonate is a crucial reagent in a specific variation of the Wittig reaction known as the Horner-Wadsworth-Emmons (HWE) reaction. chemie-brunschwig.chyoutube.comenamine.net This reagent provides the two-carbon unit, including the nitrile group, that is appended to the cyclobutane ring. The HWE reaction is often preferred over the classical Wittig reaction (which uses phosphonium ylides) because the phosphate byproduct is water-soluble and easily removed during workup, simplifying product purification. youtube.com

The key feature of diethyl (cyanomethyl)phosphonate is the acidity of the methylene protons adjacent to both the phosphonate and the cyano groups. youtube.com These electron-withdrawing groups stabilize the resulting carbanion (ylide) formed upon deprotonation by a base. youtube.com The stability of this anion makes it less reactive and more selective than the corresponding Wittig reagents. rsc.org

In the synthesis of this compound, diethyl (cyanomethyl)phosphonate is deprotonated by a strong base like sodium hydride or potassium tert-butoxide to form the reactive nucleophile. thieme-connect.degoogle.com This anion then readily attacks the electrophilic carbonyl carbon of cyclobutanone. youtube.com The resulting intermediate subsequently collapses to form the thermodynamically stable E-alkene as the major product, although the stereoselectivity can be influenced by reaction conditions and substrate structure. enamine.netrsc.org The reaction is a reliable method for the synthesis of α,β-unsaturated nitriles. enamine.net

The general applicability of diethyl (cyanomethyl)phosphonate extends to reactions with a wide variety of aldehydes and ketones, making it a versatile tool in organic synthesis for the introduction of a cyanomethylene group. enamine.net

Table 2: Properties of Diethyl (cyanomethyl)phosphonate

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂NO₃P | sigmaaldrich.com |

| Molecular Weight | 177.14 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 101-102 °C at 0.4 mmHg | sigmaaldrich.com |

| Density | 1.095 g/mL at 25 °C | sigmaaldrich.com |

An alternative, though less direct, synthetic avenue to cyclobutane derivatives involves the rearrangement of precursor molecules like bromomethylenecyclobutane. acs.orgdss.go.th Research has shown that under the influence of a strong base, such as potassium tert-butoxide, bromomethylenecyclobutane can undergo rearrangement. acs.orgdss.go.th

The primary product of this base-induced rearrangement is typically the ring-enlarged compound, 1-bromocyclopentene. acs.orgdss.go.th This occurs through a proposed carbene-cycloalkyne mechanism. acs.org However, in the context of synthesizing this compound, this rearrangement pathway is generally considered a competing side reaction rather than a direct synthetic route. acs.org

While the direct conversion of bromomethylenecyclobutane to this compound is not the main pathway, the study of such rearrangements provides valuable insight into the reactivity of substituted cyclobutane systems and the potential for competing reaction pathways under basic conditions. acs.org The formation of this compound itself is typically achieved through the more direct condensation methods described previously. thieme-connect.de

Reaction Mechanisms and Reactivity Studies of Cyclobutylideneacetonitrile

Fundamental Reaction Types and Mechanisms

The reactivity of cyclobutylideneacetonitrile is characterized by several fundamental reaction types, including addition, elimination, substitution, and rearrangement reactions. wikipedia.orgadichemistry.com These transformations are often influenced by the presence of electron-withdrawing groups and the strain of the cyclobutane (B1203170) ring.

Addition Reactions

Addition reactions are a primary mode of reactivity for unsaturated compounds like this compound. siyavula.com In these reactions, the carbon-carbon double bond is broken, and new single bonds are formed. scienceready.com.au Electrophilic addition is a common pathway where an electrophile attacks the electron-rich double bond. savemyexams.comlibretexts.org The presence of the cyano group, an electron-withdrawing substituent, influences the regioselectivity of the addition. adichemistry.com

One significant type of addition reaction that this compound undergoes is cyanoethylation, where nucleophiles add to the unsubstituted carbon of the double bond. bhu.ac.in This process is facilitated by the activation of the double bond by the adjacent cyano group. bhu.ac.in

Elimination Reactions

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of a double or triple bond. ksu.edu.sa In the context of this compound chemistry, elimination reactions can be relevant in synthetic pathways leading to its formation or in subsequent transformations of its derivatives. maricopa.edu These reactions often require a base to remove a proton. maricopa.edumasterorganicchemistry.com The E2 mechanism, a single-step concerted process, is a common pathway for elimination. ksu.edu.salibretexts.org The regioselectivity of elimination reactions can be influenced by the steric bulk of the base used. libretexts.org For instance, the use of a bulky base like potassium tert-butoxide often favors the formation of the less substituted alkene. ksu.edu.sa

Substitution Reactions

Substitution reactions involve the replacement of one atom or group in a molecule by another. taylorandfrancis.com For this compound, substitution can occur at the sp3-hybridized carbons of the cyclobutane ring, particularly if a good leaving group is present. masterorganicchemistry.com Nucleophilic substitution reactions, where a nucleophile attacks an electrophilic carbon center, are a key class of these transformations. saskoer.caksu.edu.sa The mechanism can be either SN1, a two-step process involving a carbocation intermediate, or SN2, a one-step concerted reaction. saskoer.cabits-pilani.ac.in The choice of mechanism is influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. bits-pilani.ac.in

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. bdu.ac.inmvpsvktcollege.ac.in These reactions can be promoted by the formation of unstable carbocations, which can rearrange to more stable forms via shifts of adjacent groups. masterorganicchemistry.com For derivatives of this compound, rearrangements can be synthetically useful transformations, potentially leading to ring expansion or contraction. libretexts.org Several named rearrangement reactions, such as the Beckmann, Pinacol, and Wolff rearrangements, illustrate the diverse possibilities within this reaction class. bdu.ac.inlibretexts.orgmasterorganicchemistry.com

Dimerization and Oligomerization Pathways

This compound exhibits a strong tendency to undergo dimerization and oligomerization, particularly under basic conditions. dss.go.th This reactivity is attributed to its nature as a good Michael acceptor. acs.org

Michael Addition Products

The dimerization of this compound proceeds via a Michael addition mechanism. dss.go.thacs.org The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the case of this compound, one molecule acts as the Michael donor by forming a resonance-stabilized carbanion in the presence of a base, while another molecule acts as the Michael acceptor. adichemistry.comnrochemistry.com

The reaction is initiated by the deprotonation of the α-carbon of one this compound molecule by a base, such as potassium tert-butoxide, to form a nucleophilic enolate. adichemistry.comacs.org This enolate then attacks the β-carbon of a second this compound molecule in a conjugate addition, leading to the formation of a dimeric Michael adduct. acs.orgmasterorganicchemistry.com The reaction with potassium tert-butoxide can be vigorous, sometimes requiring controlled temperature and the use of a solvent to prevent spontaneous ignition. dss.go.thacs.org

The structures of the resulting dimers are consistent with Michael addition products, as evidenced by spectroscopic analysis. acs.org The formation of these dimers highlights the significant reactivity of the activated double bond in this compound.

Reactivity with Specific Reagents

Reactions with Strong Bases (e.g., Potassium tert-butoxide)

This compound exhibits notable reactivity with strong bases, such as potassium tert-butoxide. dss.go.thacs.org Strong bases are substances that completely dissociate in water, leading to a high concentration of hydroxide (B78521) ions. acenet.eduacenet.edu This high reactivity makes them effective in neutralizing acids and initiating various chemical reactions. noaa.govyoutube.com

When this compound is treated with potassium tert-butoxide, it reacts vigorously. acs.org The reaction is so exothermic that it requires careful temperature control, often conducted in a solvent at ice temperature to prevent uncontrolled reactions. acs.org Instead of undergoing ring-enlargement, the primary products are Michael dimers. acs.org This outcome is attributed to the potent nucleophilic character of the anion formed from this compound, which readily attacks another molecule of the starting material in a Michael addition fashion. acs.org The reaction proceeds via the deprotonation of the α-carbon to the nitrile group, generating a resonance-stabilized carbanion which then acts as the nucleophile.

The general scheme for the dimerization is as follows:

Step 1: Deprotonation: Potassium tert-butoxide abstracts a proton from the carbon adjacent to the cyano group of a this compound molecule, forming a nucleophilic carbanion.

Step 2: Michael Addition: The newly formed carbanion attacks the β-carbon of the α,β-unsaturated system of a second this compound molecule.

Step 3: Protonation: The resulting enolate anion is protonated upon workup to yield the dimer product. acs.org

This dimerization reaction highlights the pronounced acidity of the α-proton and the susceptibility of the β-carbon to nucleophilic attack, which are key reactivity features of this compound.

| Reactant | Base | Conditions | Product | Yield (%) |

| This compound | Potassium tert-butoxide | Solvent, Ice Temperature | Michael Dimer | 80 |

Reactions with Carbonyl Compounds

This compound can participate in reactions with carbonyl compounds, which are characterized by the presence of a C=O double bond. pdx.edumsu.edu These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. vanderbilt.edu The reactivity of carbonyl compounds is dictated by the electrophilic nature of the carbonyl carbon. pdx.edu

In the presence of a base, this compound can act as a nucleophile and add to the electrophilic carbon of a carbonyl group. For example, in a Michael addition reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. google.com While specific examples detailing the reaction of this compound with simple aldehydes or ketones are not extensively documented in the provided context, its role as a Michael acceptor is noted. google.com In such reactions, a nucleophile would attack the β-carbon of the this compound.

Furthermore, the synthesis of this compound itself often involves the reaction of cyclobutanone (B123998), a carbonyl compound, with a Wittig-type reagent like diethyl cyanomethylphosphonate in the presence of a base. google.comgoogle.com This condensation reaction underscores the electrophilic nature of the cyclobutanone carbonyl group.

| Reactant 1 | Reactant 2 | Catalyst/Base | Reaction Type | Product Type |

| Cyclobutanone | Diethyl cyanomethylphosphonate | Potassium tert-butoxide | Wittig-Horner-Emmons | This compound |

| 4-(1H-pyrazol-4-yl)-... | This compound | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Michael Addition | Michael Adduct |

Reductive Eliminations

Reductive elimination is a crucial step in many organometallic catalytic cycles where a metal center's oxidation state is reduced as a new covalent bond forms between two of its ligands. wikipedia.orgilpi.com This process is the reverse of oxidative addition. libretexts.org For reductive elimination to occur, the ligands that will form the new bond must typically be positioned cis to each other on the metal center. ilpi.comlibretexts.org

While direct examples of reductive elimination from a metal complex featuring a this compound-derived ligand are not explicitly detailed in the provided search results, the principles of reductive elimination are broadly applicable in organometallic chemistry. The stability and electronic properties of the ligands attached to the metal influence the rate and feasibility of the reductive elimination step. uvic.ca For instance, the formation of C-C or C-H bonds via reductive elimination is a key product-forming step in many cross-coupling and hydroformylation reactions. ilpi.com The structural features of a ligand like this compound, with its strained ring and electron-withdrawing nitrile group, would be expected to influence the electronic environment of a metal center and consequently affect the thermodynamics and kinetics of a potential reductive elimination step.

Influence of Structural Features on Reactivity

The reactivity of this compound is significantly influenced by its distinct structural features: the four-membered cyclobutane ring and the exocyclic α,β-unsaturated nitrile group. nih.govrsc.org

The cyclobutane ring is characterized by considerable ring strain. This strain can influence the stability of intermediates and transition states in reactions. For example, in reactions involving changes in the hybridization of the ring carbons, the strain can either be relieved or exacerbated, thereby affecting the reaction pathway.

The exocyclic double bond in conjunction with the electron-withdrawing nitrile group creates a polarized α,β-unsaturated system. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack, as seen in Michael addition reactions. google.com The nitrile group also acidifies the α-protons, making them readily removable by a strong base, which is a key step in its dimerization reaction. acs.org

A copper-catalyzed conjugate silylation of cyclobutenone derivatives, which share the strained four-membered ring and α,β-unsaturation, demonstrates how these features govern reactivity. nih.gov The reaction proceeds via 1,4-addition, and the resulting enolate can be trapped, showcasing a reactivity pattern that could be analogous for this compound. nih.gov The success of these reactions often depends on the electronic nature of substituents on the ring, with electron-donating groups sometimes leading to higher yields. nih.gov

The geometry of the molecule, particularly the constraints imposed by the cyclobutane ring, plays a critical role in directing the approach of reagents and influencing the stereochemical outcome of reactions. rsc.org

Computational and Theoretical Investigations of Cyclobutylideneacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecules and their interactions. These methods, such as Density Functional Theory (DFT), are foundational in computational chemistry for determining the electronic structure, geometry, and energy of molecules. mdpi.com Such calculations can elucidate properties that are difficult or impossible to measure experimentally. Despite the power of these methods, specific quantum chemical studies focused on Cyclobutylideneacetonitrile have not been identified in a review of scientific literature.

Energy Profiles and Transition States

A key application of quantum chemical calculations is the mapping of a reaction's potential energy surface. This surface provides an "energy profile" that charts the energy of the system along a reaction coordinate, from reactants to products. youtube.com A critical point on this profile is the transition state, which represents the highest energy barrier that must be overcome for a reaction to proceed. youtube.comyoutube.com

Transition State Theory (TST) uses the properties of this state to explain and predict the rates of chemical reactions. youtube.comfiveable.me Calculations can determine the geometry and energy of the transition state, providing crucial information about the reaction mechanism. For a molecule like this compound, these calculations could theoretically be used to explore its isomerization, cycloaddition, or decomposition pathways. However, specific energy profiles and transition state structures for reactions involving this compound are not available in published literature.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. This analysis is crucial for understanding a molecule's electronic properties and reactivity. nih.gov A particularly useful application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy and spatial distribution of the HOMO are related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO relates to its ability to accept electrons (its electrophilicity). nih.govnih.gov The energy gap between the HOMO and LUMO can indicate a molecule's chemical reactivity and stability. nih.gov For this compound, a molecular orbital analysis would reveal the most likely sites for nucleophilic or electrophilic attack. While this is a standard computational analysis, detailed results of such an analysis for this compound, including its HOMO-LUMO gap and orbital visualizations, have not been specifically reported in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com Unlike quantum methods that focus on electronic structure, MD applies classical mechanics to model the dynamic behavior of a system, providing insights into conformational changes, molecular interactions, and thermodynamic properties. nih.gov MD simulations generate a trajectory that describes how the positions and velocities of particles in the system evolve. mdpi.com

These simulations could be applied to this compound to study its conformational flexibility, its interactions with solvent molecules, or its behavior in a larger molecular system. Despite the broad applicability of this technique, there are no specific published studies detailing molecular dynamics simulations performed on this compound.

Studies on Reactivity, Regio- and Stereo-selectivity

Computational chemistry is widely used to predict and rationalize the outcomes of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. DFT-based reactivity indices, derived from the electronic structure, can help predict how a molecule will behave in a reaction. For reactions with multiple possible outcomes, such as cycloadditions, computational modeling can calculate the activation energies for different pathways, thereby predicting which regioisomeric or stereoisomeric product is favored.

For this compound, which possesses distinct functional groups, computational studies could predict its behavior in reactions like Diels-Alder cycloadditions or nucleophilic additions. Such studies would clarify whether reactions occur at the double bond or the nitrile group and predict the stereochemical outcome. At present, specific computational investigations into the reactivity, regioselectivity, or stereoselectivity of this compound are not documented in the scientific literature.

Computational Design and Prediction of Novel Reactions

Beyond analyzing known reactions, computational methods are increasingly used to design and predict new chemical transformations. By simulating hypothetical reaction pathways and evaluating their feasibility based on calculated activation energies and thermodynamic stability, researchers can identify promising new reactions before attempting them in the laboratory. This predictive power accelerates the discovery of novel synthetic methods and molecules.

Theoretical studies could be employed to explore novel, currently unknown reactions of this compound. For instance, computations could screen for potential catalysts or reaction partners that would lead to new and useful molecular structures. However, the scientific literature does not currently contain any reports on the computational design or prediction of novel reactions specifically involving this compound.

Spectroscopic Characterization Methodologies in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the molecular structure of Cyclobutylideneacetonitrile is achieved through several key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). researchgate.net These methods are standard for the characterization of organic compounds. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. researchgate.net For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the vinyl proton, the allylic protons on the cyclobutane (B1203170) ring adjacent to the double bond, and the other methylene (B1212753) protons of the ring. youtube.com

¹³C NMR Spectroscopy: This method identifies all non-equivalent carbon atoms in the molecule. docbrown.info Key signals would correspond to the nitrile carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclobutane ring. docbrown.info The presence of a single signal for the two allylic carbons and a single signal for the other two methylene carbons would confirm the molecule's symmetry.

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H framework assignments. googleapis.com

Interactive Data Table: Predicted NMR Data for this compound

The following table outlines the theoretically predicted chemical shifts (δ) for this compound. These values are derived from computational models and serve as a reference for comparison with experimental data.

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~ 5.3 | t (triplet) | =CH-CN |

| ¹H | ~ 2.8 | m (multiplet) | -CH₂- (allylic, 4H) |

| ¹H | ~ 2.1 | p (quintet) | -CH₂- (1H) |

| ¹³C | ~ 160 | s (singlet) | C=C-CN |

| ¹³C | ~ 118 | s (singlet) | -C≡N |

| ¹³C | ~ 100 | s (singlet) | C=C-CN |

| ¹³C | ~ 30 | t (triplet) | -CH₂- (allylic, 2C) |

| ¹³C | ~ 18 | t (triplet) | -CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. utexas.edu For this compound, the key diagnostic peaks are the nitrile and carbon-carbon double bond stretches. nih.gov

C≡N Stretch: The nitrile group presents a very characteristic sharp absorption band. In saturated nitriles, this appears around 2240-2260 cm⁻¹. Conjugation with the C=C double bond in this compound is expected to shift this absorption to a slightly lower wavenumber, typically in the 2220-2240 cm⁻¹ range. nih.gov

C=C Stretch: The exocyclic carbon-carbon double bond will show an absorption in the region of 1640-1680 cm⁻¹. utexas.edu

C-H Stretches: Signals for sp² C-H (vinylic) and sp³ C-H (aliphatic) stretches will also be present just above and below 3000 cm⁻¹, respectively.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

This table summarizes the expected key absorption frequencies in the infrared spectrum.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Sharp, Medium-Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium, Variable |

| Vinylic C-H | Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. acs.orgdss.go.th In its mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular formula, C₆H₇N (m/z = 93.13). Analysis of the fragmentation pattern can provide further structural confirmation, with common fragments potentially arising from the loss of the nitrile group (•CN) or cleavage of the cyclobutane ring.

Correlation of Spectroscopic Data with Theoretical Models

In modern chemical research, experimental spectroscopic data is frequently corroborated by theoretical calculations to provide a higher degree of confidence in structural assignment. google.com Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties, including NMR and IR spectra. nih.govnih.gov

The process involves optimizing the geometry of the proposed structure (this compound) and then calculating its spectroscopic parameters. youtube.combeilstein-journals.org For instance, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Theoretical vibrational frequencies from DFT calculations can be compared with experimental IR spectra. researchgate.netrsc.org It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the effects of the experimental environment (e.g., solvent, temperature). researchgate.net

A strong correlation between the experimental spectra obtained from a sample and the spectra predicted by theoretical models for this compound serves as powerful evidence for its structural confirmation. arxiv.org This combined experimental and theoretical approach is particularly valuable for distinguishing between closely related isomers, where subtle differences in spectra can be rationalized by computational models. acs.org The ability of computational chemistry to predict how factors like solvent effects or hydrogen bonding influence spectral features, such as the characteristic blue-shift of a nitrile stretch in protic solvents, further enhances the interpretation of experimental results. nih.govacs.org

Applications of Cyclobutylideneacetonitrile in Organic Synthesis

Role as a Synthetic Intermediate

As an α,β-unsaturated nitrile, cyclobutylideneacetonitrile serves as a crucial synthetic intermediate. chembk.comfiveable.me The conjugation of the nitrile group with the carbon-carbon double bond leads to delocalization of π-electrons, which enhances the molecule's stability and influences its reactivity. fiveable.me This electronic feature makes it susceptible to various transformations, including nucleophilic additions and cycloadditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chembk.comfiveable.me Its utility is particularly noted in the synthesis of biologically active compounds, where it acts as a foundational component for building intricate molecular structures relevant to pharmaceutical and agrochemical development. chembk.com The preparation of this compound itself is often achieved through a Knoevenagel or Horner-Wadsworth-Emmons reaction involving cyclobutanone (B123998), highlighting its accessibility as a starting material. thieme-connect.degoogle.com

Formation of Substituted Cyclobutane (B1203170) and Related Ring Systems

This compound is instrumental in synthesizing molecules that retain the cyclobutane core but with added complexity and substitution. The exocyclic double bond is a prime site for addition reactions, leading to various substituted cyclobutane derivatives. A significant application is its use in Michael addition reactions, where a nucleophile adds to the β-carbon of the alkene. fiveable.me This reaction has been employed in the synthesis of complex molecules, such as Janus kinase (JAK) inhibitors. google.com In these syntheses, the this compound fragment is incorporated to form a more elaborate substituted cyclobutane system, which is a key structural motif in the final therapeutic agent. google.com The inherent ring strain of the cyclobutane moiety also makes it a useful precursor for ring-expansion reactions, although its primary application lies in building upon the existing four-membered ring. baranlab.org

| Reactants | Reagent/Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative + this compound | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Michael addition product with a substituted cyclobutane ring | Key step in the synthesis of a JAK inhibitor intermediate. | google.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the double bond in this compound, caused by the electron-withdrawing nitrile group, makes it an excellent dienophile for cycloaddition reactions. masterorganicchemistry.com The most prominent of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with the dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com This reaction provides a reliable method for constructing cyclohexene (B86901) derivatives with high stereochemical control. iitk.ac.in The resulting products are often spirocyclic compounds, where the newly formed six-membered ring is attached to the cyclobutane ring at a single carbon atom. rsc.orgsioc-journal.cn Such spirocycles are of significant interest due to their rigid three-dimensional structures, which are desirable in medicinal chemistry and materials science. sioc-journal.cnmdpi.com While specific examples of Diels-Alder reactions involving this compound are found within broader synthetic schemes, its general reactivity profile as an α,β-unsaturated nitrile strongly supports its role as a dienophile. fiveable.mewikipedia.org

| Diene | Dienophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Conjugated Diene (e.g., 1,3-Butadiene) | This compound | [4+2] Cycloaddition (Diels-Alder) | Spiro[3.5]non-6-ene-1-carbonitrile derivative | masterorganicchemistry.comwikipedia.orgsigmaaldrich.com |

Derivatization to Other Functional Groups

The two primary functional groups in this compound—the nitrile and the alkene—can be selectively transformed into a variety of other functionalities. chembk.com This chemical versatility allows for the strategic modification of the molecule during a synthetic sequence. The carbon-carbon double bond can be reduced, for example, through catalytic hydrogenation, to yield the saturated cyclobutylacetonitrile. organic-chemistry.org This removes the α,β-unsaturation and can be a key step in controlling the reactivity of subsequent steps. The nitrile group itself is a versatile precursor to other important functional groups. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. jfda-online.com These transformations convert the initial building block into different scaffolds, such as aminoalkyl cyclobutanes or cyclobutylacetic acid derivatives, which can then be further manipulated in a synthetic route. jfda-online.comthermofisher.com

| Functional Group | Reaction | Resulting Functional Group | Significance |

|---|---|---|---|

| Alkene | Catalytic Hydrogenation | Alkane | Saturation of the double bond to form cyclobutylacetonitrile. organic-chemistry.org |

| Nitrile | Acid/Base Hydrolysis | Carboxylic Acid / Amide | Conversion to cyclobutylideneacetic acid or its amide. |

| Nitrile | Reduction (e.g., with LiAlH₄) | Primary Amine | Formation of (cyclobutylidenemethyl)amine. |

Integration into Complex Molecular Architectures

A primary application of this compound is its use as a foundational piece in the total synthesis of complex and biologically significant molecules. rsc.orgnumberanalytics.com Its structural features are often incorporated into the core of larger scaffolds. ugent.be For instance, it has been documented as a key reactant in the synthesis of azetidine (B1206935) and cyclobutane derivatives that function as Janus kinase (JAK) inhibitors. google.comgoogle.comgoogle.com In these multi-step syntheses, the this compound unit is introduced early and subjected to a series of reactions, such as Michael additions, to build the target molecule. google.com The cyclobutane ring, in particular, is a desirable feature in modern drug design as it can provide conformational rigidity and improve metabolic stability. mdpi.com The integration of this specific building block allows synthetic chemists to efficiently construct these complex and therapeutically relevant compounds. researchgate.netepo.org

| Starting Material Fragment | Synthetic Target Class | Key Reaction | Significance of Fragment | Reference |

|---|---|---|---|---|

| This compound | Janus Kinase (JAK) Inhibitors | Michael Addition | Provides the core substituted cyclobutane scaffold essential for biological activity. | google.comgoogle.com |

Future Directions and Advanced Research Considerations

Exploration of Novel Catalytic Methods (e.g., Electrocatalysis, Photoredox Catalysis)

Modern synthetic chemistry is increasingly driven by the development of novel catalytic methods that offer mild, efficient, and selective transformations. For Cyclobutylideneacetonitrile, the application of electrocatalysis and photoredox catalysis represents a promising, yet largely unexplored, frontier.

Electrocatalysis offers a sustainable alternative to conventional redox reactions by using electrical current to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants. nih.govrsc.org This approach could be harnessed for both the synthesis and functionalization of this compound. Future research could investigate the electrocatalytic coupling of cyclobutanone (B123998) with an acetonitrile-derived nucleophile, or the reductive functionalization of the double bond. Molecular electrocatalysts, which can be tailored for specific transformations, could provide high selectivity and energy efficiency. nih.gov The development of heterogeneous electrocatalysts could also facilitate practical applications, offering advantages in catalyst separation and recycling. nih.govnsf.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of radical-based organic transformations under exceptionally mild conditions. ethz.chusp.br This methodology is a powerful tool for the difunctionalization of alkenes and could be applied to the double bond of this compound to introduce diverse functional groups. mdpi.com For instance, photoredox-catalyzed reactions could enable the addition of alkyl, trifluoromethyl, or amino groups across the double bond, generating complex cyclobutane (B1203170) structures that are valuable in medicinal chemistry. mdpi.comnih.gov Both transition metal complexes (e.g., iridium and ruthenium) and purely organic dyes can serve as photocatalysts, offering a broad and tunable platform for developing new reactions. usp.br

| Catalytic Method | Potential Application for this compound | Advantages | Key Research Focus |

| Electrocatalysis | Synthesis via coupling; Reductive functionalization of the alkene. | Avoids stoichiometric reagents, high energy efficiency, green approach. nih.govoaepublish.com | Development of selective homogeneous and heterogeneous electrocatalysts. nih.govnih.gov |

| Photoredox Catalysis | Radical-based difunctionalization of the alkene. | Mild reaction conditions, high functional group tolerance, unique reaction pathways. ethz.chnih.gov | Exploring catalyst systems (metal-based, organic) for selective additions. usp.brbeilstein-journals.org |

Stereoselective and Enantioselective Synthesis

While this compound is an achiral molecule, it serves as an excellent prochiral substrate for the synthesis of valuable chiral cyclobutane derivatives. The creation of stereogenic centers through reactions on this scaffold is a critical area for advanced research. msu.edu Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. frontiersin.orgmdpi.com

A primary target for asymmetric transformation is the Michael addition reaction to the electron-deficient double bond of this compound. The development of chiral catalysts—including organocatalysts, transition-metal complexes, and chiral Lewis acids—could facilitate the enantioselective addition of various nucleophiles, leading to the formation of a new stereocenter. nih.gov For instance, chiral Brønsted acids or bases can activate the substrate or nucleophile within a defined chiral environment. frontiersin.org

Furthermore, the convergence of photoredox catalysis with asymmetric catalysis opens up new possibilities. beilstein-journals.orgunibo.it Chiral catalysts can be used in conjunction with a photocatalyst to control the stereochemical outcome of radical reactions, a strategy that has been successfully applied to the synthesis of other complex molecules. rsc.orgnih.gov This dual-catalysis approach could enable enantioselective radical additions to this compound, a transformation that is difficult to achieve through traditional methods. unibo.it

Future work should focus on designing catalytic systems that can effectively control the facial selectivity of additions to the alkene, providing access to a wide range of enantioenriched cyclobutane building blocks for applications in drug discovery and development. chemistryviews.orgrsc.orgrsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. mlsu.ac.insigmaaldrich.com Applying these principles to the synthesis of this compound is a crucial direction for future research.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.orgrsc.orgnumberanalytics.com The common synthesis of this compound via Wittig-type or Horner-Wadsworth-Emmons reactions, which use stoichiometric phosphorus ylides, suffers from poor atom economy due to the generation of phosphine (B1218219) oxide or phosphate (B84403) byproducts. libretexts.orgsavemyexams.com Future research should target catalytic routes that maximize atom economy. acs.org

Other green chemistry principles applicable to this compound synthesis include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a fundamental goal. sigmaaldrich.com The catalytic methods discussed in section 7.1 align directly with this principle.

Safer Solvents and Conditions: Investigations into using greener solvents (e.g., water, bio-derived solvents) or adopting solvent-free techniques like mechanochemistry could significantly reduce the environmental impact of the synthesis. mlsu.ac.inmit.edu

Energy Efficiency: Methods that operate at ambient temperature and pressure, such as many photoredox and electrocatalytic reactions, are preferable as they minimize energy consumption. mlsu.ac.inmit.edu

Renewable Feedstocks: A long-term goal is to source the starting materials, such as cyclobutanone, from renewable biomass instead of petrochemical sources. mlsu.ac.in

| Green Chemistry Principle | Application to this compound Synthesis | Research Goal |

| Atom Economy | Move beyond Wittig-type reactions that produce stoichiometric waste. savemyexams.com | Develop catalytic syntheses with 100% or near 100% atom economy. |

| Catalysis | Replace stoichiometric reagents with catalytic amounts of a promoter. acs.org | Explore novel organocatalytic, metal-catalyzed, or enzymatic routes. |

| Safer Solvents | Reduce or eliminate the use of hazardous organic solvents. | Utilize water, supercritical fluids, or solvent-free conditions. mit.edu |

| Energy Efficiency | Minimize energy requirements for the synthesis. | Employ methods like photocatalysis that operate at ambient temperature. mlsu.ac.in |

Interdisciplinary Research with Material Sciences

The unique structural properties of the cyclobutane ring make it a valuable building block in materials science. dergipark.org.trresearchgate.net Polymers containing cyclobutane units in their backbones are of growing interest as they can exhibit unique mechanical properties, such as acting as mechanophores or stress-responsive materials. nih.gov

This compound, with its polymerizable alkene functionality and polar nitrile group, is a promising candidate for interdisciplinary research with polymer science. beilstein-journals.orgwikipedia.org Future investigations could explore its use as a monomer or co-monomer in polymerization reactions. The resulting polymers could possess interesting thermal, mechanical, or optical properties imparted by the strained cyclobutane ring and the rigid nitrile side group. uni-bayreuth.de The field of polymer science is broad, encompassing chemistry, physics, and engineering to create new materials. wikipedia.org

Furthermore, cyclobutane derivatives are being explored for the creation of various functional materials. dergipark.org.tr The nitrile group in this compound can participate in strong intermolecular interactions and can be a site for further chemical modification, suggesting potential applications in the design of liquid crystals, organic semiconductors, or functional surface coatings. The incorporation of such small molecules into larger material architectures is a key area of materials science. rsc.orgpolymerscience.com Computational methods, such as Density Functional Theory (DFT), could be employed to predict the properties of materials derived from this compound, guiding experimental efforts. dergipark.org.tr

Q & A

Basic: What are the established synthetic routes for cyclobutylideneacetonitrile, and how can purity and structural identity be validated?

Methodological Answer:

this compound is typically synthesized via [2+2] cycloaddition or Michael addition pathways, as inferred from its dimerization behavior . To validate purity and structure:

- Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention times match standards.

- Spectroscopy : Employ - and -NMR to confirm the cyclobutane ring and nitrile group. IR spectroscopy can verify C≡N stretching (~2200 cm).

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values.

For novel syntheses, include full spectral data in supplementary materials and cross-reference with known analogs (e.g., cyclopentylideneacetonitrile) .

Basic: Which spectroscopic and computational methods are optimal for characterizing this compound’s electronic and steric properties?

Methodological Answer:

- UV-Vis Spectroscopy : Identify π→π* transitions in the cyclobutene system.

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles and electron density maps. Compare computed IR/NMR spectra with experimental data to resolve discrepancies .

- X-ray Crystallography : Resolve crystal packing effects, though challenges may arise due to the compound’s volatility. Report data in CIF format in supplementary materials .

Advanced: How can contradictions in reported dimerization kinetics of this compound be resolved?

Methodological Answer:

Dimerization via Michael addition shows variability in reaction rates due to solvent polarity and temperature . To address contradictions:

- Control Experiments : Replicate studies under identical conditions (e.g., THF vs. DMF, 25°C vs. 40°C).

- Kinetic Profiling : Use stopped-flow UV-Vis to track real-time dimer formation. Derive rate constants () via pseudo-first-order fitting.

- Statistical Analysis : Apply ANOVA to compare datasets; report confidence intervals and outliers. Raw kinetic data should be archived in appendices for transparency .

Advanced: What strategies mitigate steric strain in this compound during functionalization reactions?

Methodological Answer:

The cyclobutane ring’s strain complicates nucleophilic additions. Strategies include:

- Protecting Groups : Temporarily shield the nitrile with trimethylsilyl to reduce electronic withdrawal.

- Low-Temperature Conditions : Perform reactions at −78°C (dry ice/acetone) to stabilize intermediates.

- Theoretical Modeling : Use Molecular Mechanics (MM2) to predict steric clashes before lab work. Document unsuccessful attempts in supplementary files to guide future studies .

Advanced: How should researchers design experiments to compare this compound’s reactivity with larger cyclic analogs (e.g., cyclohexylideneacetonitrile)?

Methodological Answer:

- Variable Selection : Fix solvent, temperature, and catalyst while varying ring size.

- Competition Experiments : React this compound and cyclohexylideneacetonitrile with a common electrophile (e.g., methyl acrylate). Quantify products via -NMR integration.

- Data Normalization : Express reactivity as turnover frequency (TOF) relative to ring strain energy (calculated via DFT). Tabulate results with error margins .

Basic: What are the best practices for reporting this compound’s experimental data to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Specify reaction scales, purification methods (e.g., column chromatography gradients), and instrument calibration (e.g., NMR lock mass).

- Raw Data : Include chromatograms, spectral peaks, and crystallographic coordinates in supplementary materials. Use standardized templates for tables (e.g., IUPAC guidelines) .

- Negative Results : Document failed syntheses or irreproducible kinetics to prevent redundant efforts .

Advanced: How can computational models predict this compound’s behavior in novel reaction environments?

Methodological Answer:

- Solvent Effects : Simulate using COSMO-RS to predict solubility and transition-state stabilization.

- Reaction Dynamics : Apply ab initio molecular dynamics (AIMD) to explore solvent-molecule interactions at femtosecond resolution.

- Validation : Compare computed activation energies () with experimental Arrhenius plots. Discrepancies >10% warrant re-evaluation of basis sets or solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.